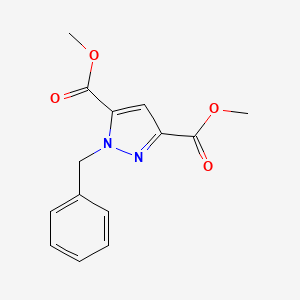

dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate

Description

Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based ester derivative characterized by a benzyl group at the N1 position and methyl ester functionalities at the C3 and C5 positions. Its synthesis involves the alkylation of dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate with benzyl bromide in the presence of potassium carbonate and DMF, yielding the target compound after purification .

Properties

IUPAC Name |

dimethyl 1-benzylpyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-13(17)11-8-12(14(18)20-2)16(15-11)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXXCCHBVCIWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of benzylhydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Synthetic Routes

The synthesis typically involves the reaction of benzylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions in solvents like ethanol or methanol. Purification is achieved through recrystallization or column chromatography to obtain high-purity products.

Biological Research

This compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Its structural similarity to bioactive molecules positions it as a candidate for drug development.

Recent studies have highlighted its effects on various cancer cell lines, demonstrating significant antiproliferative activity:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 24.25 | Induces apoptosis through morphological changes |

| MIA PaCa-2 (Pancreatic) | <0.5 | Modulates autophagy and mTORC1 activity |

| A549 (Lung) | 49.85 | Promotes autophagy without apoptosis |

These findings suggest that this compound may disrupt cellular processes critical for cancer cell survival.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential drug candidate due to its structural features that may interact with specific molecular targets. Its mechanism of action involves interactions with enzymes and receptors, influencing biological pathways.

Case Studies

- A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 cells, indicating high metabolic stability and efficacy as anticancer agents.

- Another investigation into pyrazole hybrids derived from this compound showed promising cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), reinforcing its potential in cancer therapy.

Industrial Applications

This compound is also utilized in the development of new materials and chemical processes. Its unique properties facilitate advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

Pyrazole dicarboxylate derivatives exhibit diverse intermolecular interactions depending on substituents. Key comparisons include:

Key Observations :

- Benzyl derivatives (e.g., 1-benzyl, 4-cyanobenzyl) lack strong hydrogen-bonded networks, relying instead on weak interactions or π-stacking .

- Polar substituents (e.g., cyanomethyl) enhance intermolecular hydrogen bonding, leading to dimeric or chain-like packing .

Crystallographic Parameters

Crystal structures reveal distinct spatial arrangements:

Notable Trends:

- Cyanobenzyl substituents induce significant torsion angles (~67–72°), altering molecular planarity .

- Larger substituents (e.g., benzyl vs. cyanomethyl) reduce packing efficiency, as seen in higher unit cell volumes .

Biological Activity

Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2O4 and a molecular weight of approximately 288.3 g/mol. The compound features a pyrazole ring substituted with two carboxylate groups and a benzyl moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Modulation of Autophagy : Research indicates that it may influence autophagic processes by affecting the mTORC1 signaling pathway. This modulation can lead to increased autophagy under basal conditions while impairing autophagic flux during nutrient refeeding, highlighting its potential as an autophagy modulator in cancer therapy .

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Properties : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). It has shown submicromolar activity, indicating potent anticancer potential .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments .

Antiproliferative Activity

A study focused on the structure–activity relationship (SAR) of related pyrazole derivatives revealed that certain analogs of this compound displayed significant antiproliferative activity. The compounds were found to reduce mTORC1 activity and enhance basal autophagy while disrupting autophagic flux under starvation conditions .

Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution. For example, 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester reacts with substituted benzyl bromides (e.g., 4-cyanobenzyl bromide) in acetone under reflux with K₂CO₃ as a base . After refluxing for 24 hours, the crude product is purified by slow evaporation from diethyl ether, yielding crystals suitable for X-ray diffraction. Purity is validated using melting point analysis, NMR spectroscopy, and single-crystal X-ray diffraction (SCXRD), which confirms both molecular structure and crystallinity .

Q. What structural features are critical for understanding its reactivity and intermolecular interactions?

The pyrazole core adopts a planar conformation, with bond lengths and angles consistent with aromaticity (C–N ≈ 1.33 Å, C–C ≈ 1.39 Å) . Substituents like the benzyl group introduce steric and electronic effects: for example, the 4-cyanobenzyl derivative shows an interplanar angle of 71.74° between the pyrazole and benzyl rings, influencing packing via weak C–H···O and C–H···π interactions . These interactions are tabulated in crystallographic reports (e.g., Table 1 in ), providing insights into crystal engineering.

Advanced Research Questions

Q. How can computational methods resolve discrepancies in crystallographic refinement, such as disordered hydrogen atoms?

Disorder in methyl hydrogens (e.g., C14 in ) is modeled using quantum chemical calculations to predict plausible positions. Refinement software (e.g., SHELXL) applies riding models with isotropic displacement parameters (Uiso) scaled to parent atoms (1.2–1.5× Ueq). For severe disorder, split occupancy models or constraints from density functional theory (DFT) optimizations are used . This approach balances experimental data with computational predictions to minimize residual density errors.

Q. What methodologies optimize reaction conditions for derivatives with varied substituents (e.g., 3-cyanobenzyl vs. 4-cyanobenzyl)?

Reaction optimization employs a feedback loop between computational screening and experimental validation. Quantum mechanical calculations (e.g., transition state analysis) predict steric and electronic effects of substituents, while high-throughput experimentation identifies optimal solvents, bases, and temperatures. For example, 3-cyanobenzyl derivatives may require longer reaction times due to steric hindrance, as evidenced by comparative SCXRD data showing differing interplanar angles (71.74° for 4-cyano vs. 68.2° for 3-cyano) .

Q. How do weak non-covalent interactions (e.g., C–H···O, π-π stacking) influence solid-state properties, and what techniques quantify them?

SCXRD reveals intermolecular distances (e.g., C–H···O ≈ 2.5 Å, π-π stacking ≈ 3.6 Å) critical for crystal stability . Hirshfeld surface analysis partitions interaction types, while thermal gravimetric analysis (TGA) correlates packing efficiency with melting points. For instance, stronger π-π interactions in 4-cyanobenzyl derivatives (Table 2 in ) result in higher thermal stability compared to cyanomethyl analogs .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives?

Contradictions often arise from assay variability (e.g., solvent polarity affecting solubility) or off-target interactions. Rigorous structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing –CN with –COOCH₃) and controlled crystallization (to ensure consistent polymorphs) clarify bioactivity trends . For example, ester groups may enhance membrane permeability but reduce hydrogen-bonding capacity, requiring trade-offs in drug design .

Methodological Considerations

- Crystallographic Refinement : Always cross-validate SCXRD data with spectroscopic methods (e.g., ¹H NMR coupling constants) to confirm substituent orientation .

- Computational Screening : Use reaction path search algorithms (e.g., GRRM) to predict byproducts and optimize yields .

- Data Reproducibility : Document crystal growth conditions (e.g., solvent, evaporation rate) to ensure consistent polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.